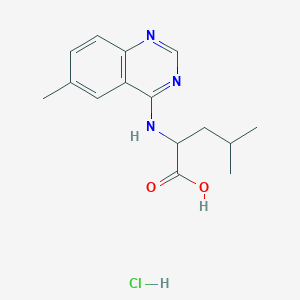
N-(6-methyl-4-quinazolinyl)leucine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-4-quinazolinyl)leucine hydrochloride, also known as ML7, is a small molecule inhibitor of myosin light chain kinase (MLCK). It is commonly used in scientific research to study the role of MLCK in various cellular processes.
Mécanisme D'action
N-(6-methyl-4-quinazolinyl)leucine hydrochloride inhibits MLCK activity by binding to the ATP-binding site on the kinase domain, thereby preventing ATP from binding and inhibiting the phosphorylation of myosin light chain. This leads to a decrease in actomyosin contractility and subsequent inhibition of cellular processes that require actomyosin contractility, such as cell migration and cytokinesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell migration, cytokinesis, and smooth muscle contraction. It has also been shown to induce apoptosis in cancer cells, possibly through its effects on cytoskeletal dynamics. Additionally, this compound has been shown to modulate the activity of ion channels and transporters, including the Na+/H+ exchanger and the Na+/K+ ATPase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methyl-4-quinazolinyl)leucine hydrochloride in lab experiments is its specificity for MLCK, which allows for the selective inhibition of actomyosin contractility without affecting other cellular processes. Additionally, this compound has a relatively low molecular weight and can be easily synthesized or purchased from commercial sources. However, one limitation of using this compound is its potential off-target effects on other kinases or ATP-binding proteins. Additionally, the effects of this compound on cellular processes may vary depending on the cell type or experimental conditions.
Orientations Futures
There are several future directions for research involving N-(6-methyl-4-quinazolinyl)leucine hydrochloride, including the development of more potent and selective inhibitors of MLCK, the characterization of MLCK isoforms and their role in cellular processes, and the identification of downstream effectors of MLCK signaling. Additionally, this compound may have potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disease, and further research is needed to explore these possibilities.
Méthodes De Synthèse
N-(6-methyl-4-quinazolinyl)leucine hydrochloride can be synthesized using a variety of methods, including the reaction of 6-methylquinazoline-4-carboxylic acid with leucine methyl ester hydrochloride in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Other methods involve the use of N-methylmorpholine (NMM) or triethylamine (TEA) as catalysts. The purity of this compound can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(6-methyl-4-quinazolinyl)leucine hydrochloride is primarily used as a tool compound in scientific research to study the role of MLCK in various cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. It has been shown to inhibit MLCK activity in a dose-dependent manner, leading to decreased phosphorylation of myosin light chain and subsequent inhibition of actomyosin contractility. This compound has also been used to study the role of MLCK in cell division, as well as the regulation of cytoskeletal dynamics.
Propriétés
IUPAC Name |
4-methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-9(2)6-13(15(19)20)18-14-11-7-10(3)4-5-12(11)16-8-17-14;/h4-5,7-9,13H,6H2,1-3H3,(H,19,20)(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUFENHOZCKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CC(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
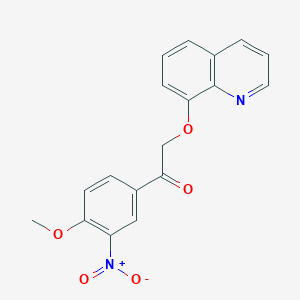

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)
![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)
![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)
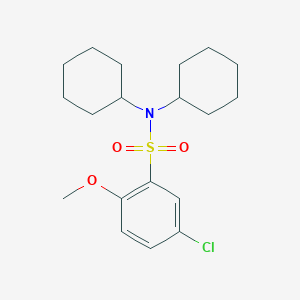

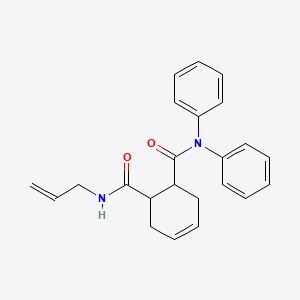
![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
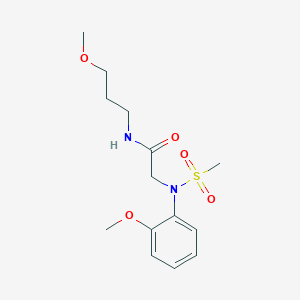
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)